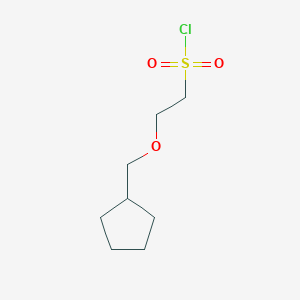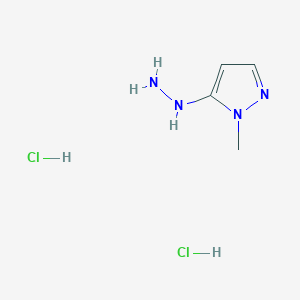![molecular formula C14H23NO4 B2556730 7-[(2-Methylpropan-2-yl)oxycarbonyl]-7-azaspiro[3.5]nonane-9-carboxylic acid CAS No. 2172559-67-8](/img/structure/B2556730.png)
7-[(2-Methylpropan-2-yl)oxycarbonyl]-7-azaspiro[3.5]nonane-9-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(2-Methylpropan-2-yl)oxycarbonyl]-7-azaspiro[3.5]nonane-9-carboxylic acid, also known as MANCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and agriculture.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Therapeutic Efficacy
Research has delved into the pharmacological properties and therapeutic efficacy of structurally related compounds, such as azelaic acid. Azelaic acid, a naturally occurring saturated dicarboxylic acid, has demonstrated effectiveness in treating acne and hyperpigmentary skin disorders through topical application. This compound showcases antiproliferative and cytotoxic effects on human malignant melanocytes, hinting at its potential to arrest the progression of cutaneous malignant melanoma. Its efficacy is comparable to other topical and oral acne treatments, and it has shown to be at least as effective as hydroquinone for melasma treatment, with mild and transient local cutaneous irritation as the primary adverse effect (Fitton & Goa, 1991).
Environmental Degradation of Chemicals
The environmental degradation of polyfluoroalkyl chemicals, which can serve as precursors to perfluoroalkyl acids (PFAAs), has been extensively reviewed. This research is crucial for understanding the biodegradability and environmental fate of such precursors, potentially leading to the discovery of novel degradation intermediates and products. The review emphasizes the need for laboratory investigations to bridge knowledge gaps and suggests directions for future biodegradation studies and environmental monitoring (Liu & Avendaño, 2013).
Molecular Distributions and Sources in Atmospheric Aerosols
A comprehensive review of water-soluble dicarboxylic acids and related compounds in atmospheric aerosols has updated our understanding of their molecular distributions, geographical variability, sources, and formation pathways. This research underscores the importance of oxalic acid as the most abundant diacid, formed via atmospheric oxidation, and highlights its significance in the long-range atmospheric transport of pollutants (Kawamura & Bikkina, 2016).
Bioaccumulative Potential of PFCAs
The bioaccumulative potential of perfluorinated acids, including PFCAs and PFASs, has been critically reviewed, comparing them to regulatory criteria and persistent lipophilic compounds. This review elucidates the complexity of assessing the bioaccumulation potential of PFCAs and underscores the necessity for further research to fully characterize their environmental and health impacts (Conder et al., 2008).
Eigenschaften
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azaspiro[3.5]nonane-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-7-14(5-4-6-14)10(9-15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMCTYIYZALHGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC2)C(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(Tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2556649.png)
![N-[4-(1-adamantyl)phenyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2556650.png)

![2-[(2,2-Difluoroethyl)(methyl)amino]acetonitrile](/img/structure/B2556652.png)


![2-(2,5-dioxopyrrolidin-1-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2556662.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-phenoxybenzamide](/img/structure/B2556664.png)

![(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2556668.png)

![8-[2-(3,3-dimethyl-2-oxobutoxy)phenyl]-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2556670.png)